3-Chloro-7H-imidazo[4,5-c]pyridazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H3ClN4 |
|---|---|
Molecular Weight |
154.56 g/mol |
IUPAC Name |
3-chloro-5H-imidazo[4,5-c]pyridazine |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-3-5(10-9-4)8-2-7-3/h1-2H,(H,7,8,10) |
InChI Key |
XWNKHKFVVGKLJS-UHFFFAOYSA-N |
SMILES |
C1=C2C(=NN=C1Cl)N=CN2 |
Canonical SMILES |
C1=C2C(=NN=C1Cl)N=CN2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 7h Imidazo 4,5 C Pyridazine and Its Structural Analogues
Precursor Synthesis Strategies for Imidazo[4,5-c]pyridazine Scaffolds
The construction of the imidazo[4,5-c]pyridazine ring system heavily relies on the availability of appropriately substituted pyridazine (B1198779) precursors. Among these, aminopyridine and diaminopyridine derivatives are pivotal intermediates.
Aminopyridine and Diaminopyridine Derivatives as Key Intermediates
The most common precursors for the synthesis of the imidazo[4,5-c]pyridazine core are 3,4-diaminopyridazine derivatives. These intermediates provide the necessary nitrogen atoms for the subsequent formation of the fused imidazole (B134444) ring. A typical route to these precursors involves the amination of chloro-substituted pyridazines. For instance, 5-bromo-2-chloro-3-nitropyridine (B118568) can be reacted with an excess of methylamine (B109427) to produce 5-bromo-N-methyl-3-nitropyridin-2-amine in high yield. nih.gov
The synthesis of various substituted 2-phenylimidazo[4,5-c] and [4,5-b]pyridine derivatives has been achieved by reacting 3,4-diaminopyridine (B372788) or 2,3-diaminopyridine (B105623) with the Na2S2O5 adduct of corresponding benzaldehydes. nih.gov This highlights the versatility of diaminopyridines as foundational starting materials.
Cyclization Reactions for Imidazo[4,5-c]pyridazine Ring Formation
The crucial step in forming the imidazo[4,5-c]pyridazine scaffold is the cyclization reaction that builds the imidazole ring onto the pyridazine core. Several methodologies have been established to achieve this transformation, each with its own advantages.
Condensation-Dehydration Approaches with Carboxylic Acids or Equivalents
A widely employed method for the synthesis of the imidazo[4,5-c]pyridazine ring system is the condensation of a diaminopyridazine with a carboxylic acid or its equivalent, such as an orthoformate, followed by cyclization. nih.gov For example, the parent imidazo[4,5-c]pyridazine has been prepared through multiple routes, underscoring the feasibility of this approach. researchgate.net
The reaction of 3,4-diaminopyridazine with various benzaldehydes in the presence of an oxidizing agent is a common strategy to afford 2-substituted imidazo[4,5-c]pyridines. nih.gov This method is advantageous due to the ready availability of a wide range of aldehydes, allowing for the synthesis of diverse analogues.
Reductive Cyclization Protocols
Reductive cyclization offers an alternative pathway to the imidazo[4,5-c]pyridazine scaffold. This approach typically involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization. For instance, the synthesis of 1H-imidazo[4,5-b]pyridines has been achieved from ketones and 2-nitro-3-aminopyridine using SnCl2·2H2O as a reductive catalyst. nih.gov This method presumably involves the formylation of the aniline (B41778) nitrogen, followed by nitro reduction and cyclization. nih.gov Another reductive cyclization method utilizes sodium dithionite (B78146) (Na2S2O4) for the one-step synthesis of 3H-imidazo[4,5-b]pyridines from aldehydes and 2-nitro-3-aminopyridine. nih.gov
Microwave-Assisted Synthetic Routes
To accelerate reaction times and improve yields, microwave-assisted synthesis has been applied to the formation of related heterocyclic systems. For example, dihydrobenzo nih.govresearchgate.netimidazo[1,2-a]pyrimidin-4-ones have been synthesized in excellent yields (74-94%) with significantly reduced reaction times (2 minutes) under microwave irradiation. nih.gov This technology has also been utilized in the synthesis of other nitrogen-containing heterocycles like pyrroles, pyridines, and coumarins, suggesting its potential applicability to the synthesis of 3-Chloro-7H-imidazo[4,5-c]pyridazine and its derivatives. eurekaselect.com Microwave-enhanced Suzuki coupling has also been effectively used for the derivatization of imidazo[4,5-b]pyridines. nih.gov
Catalyst-Mediated Cyclizations (e.g., Ytterbium Triflate Catalysis)
Lewis acids can effectively catalyze the cyclization step in the synthesis of imidazo[4,5-c]pyridines. Ytterbium(III) triflate (Yb(OTf)3) has emerged as a particularly efficient and water-tolerant Lewis acid catalyst for a variety of organic transformations, including the synthesis of heterocycles. researchgate.net It has been successfully used in the one-step synthesis of 3H-imidazo[4,5-b]pyridines from 3,4-diaminopyridine and orthoformate through a condensation reaction. nih.gov The mild reaction conditions and the potential for catalyst recovery and reuse make this an attractive method. organic-chemistry.org Ytterbium triflate has also been employed in the synthesis of other heterocyclic systems, such as 1-substituted-1H-1,2,3,4-tetrazoles and in the intramolecular [3 + 2] cycloaddition to form fused triazoles, demonstrating its broad utility in heterocyclic chemistry. organic-chemistry.orgnih.gov
Strategies for Halogenation at the 3-Position of the Imidazo[4,5-c]pyridazine Core
The introduction of a halogen atom, particularly chlorine, at the 3-position of the 7H-imidazo[4,5-c]pyridazine scaffold is a critical step for further molecular elaboration. This transformation can be achieved through various electrophilic halogenation techniques, where regioselectivity is a key consideration.
Electrophilic Halogenation Techniques
Direct C-H halogenation of the pre-formed imidazo[4,5-c]pyridazine ring system is a common and efficient approach. While direct electrophilic halogenation of the parent 7H-imidazo[4,5-c]pyridazine has not been extensively documented, methods developed for structurally similar imidazo-fused heterocycles, such as imidazo[1,2-a]pyridines, provide valuable insights. A facile and transition-metal-free method for the regioselective halogenation of imidazo[1,2-a]pyridines utilizes sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) as the halogen source. rsc.orgresearchgate.net This reaction proceeds efficiently to yield 3-chloro or 3-bromo derivatives, which can then be used in further synthetic transformations like Suzuki-Miyaura reactions. rsc.org
Another established method for the chlorination of related imidazo[4,5-b]pyridin-2-one derivatives involves treatment with chlorine in acetic acid at elevated temperatures, leading to the formation of dichloro derivatives. researchgate.net While this points to the feasibility of direct chlorination, controlling the regioselectivity to favor mono-substitution at the 3-position would be crucial for the 7H-imidazo[4,5-c]pyridazine system.
For fluorination, reagents like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor, have been successfully employed for the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines in aqueous conditions. acs.org
A plausible synthetic route to this compound could start from 3,4,5-trichloropyridazine. researchgate.net Reaction with an appropriate amine followed by cyclization could potentially form the imidazo[4,5-c]pyridazine core with a chlorine atom at a position amenable to migration or further functionalization to achieve the desired 3-chloro isomer.
Table 1: Electrophilic Halogenation Reagents for Imidazo-fused Heterocycles
| Halogenating Agent | Target Halogen | Substrate Class | Typical Conditions | Reference |
|---|---|---|---|---|
| Sodium Chlorite (NaClO₂) | Chlorine | Imidazo[1,2-a]pyridines | AcOH, DMF, 60 °C | rsc.orgresearchgate.net |
| Sodium Bromite (NaBrO₂) | Bromine | Imidazo[1,2-a]pyridines | AcOH, DMF, 60 °C | rsc.orgresearchgate.net |
| Chlorine (Cl₂) | Chlorine | Imidazo[4,5-b]pyridin-2-ones | Acetic Acid, 90-95 °C | researchgate.net |
| Selectfluor | Fluorine | Imidazo[1,2-a]pyridines | DMAP, Aqueous solution | acs.org |
Regioselective Halogenation Considerations
The regioselectivity of electrophilic substitution on the imidazo[4,5-c]pyridazine ring is dictated by the electronic properties of the fused system. The imidazole ring is generally more susceptible to electrophilic attack than the pyridazine ring. Within the imidazole moiety, the C-3 position is often the most nucleophilic and therefore the preferred site for halogenation.
For imidazo[1,2-a]pyridines, the halogenation occurs selectively at the C-3 position. rsc.orgresearchgate.net This selectivity is attributed to the stability of the resulting intermediate. A possible mechanism involves the initial generation of a chlorine radical which then attacks the C2-C3 double bond of the imidazole ring, leading to a more stable radical intermediate that subsequently affords the 3-chloro product. researchgate.net A similar rationale can be extended to the 7H-imidazo[4,5-c]pyridazine system, predicting that electrophilic halogenation would preferentially occur at the 3-position.
Post-Cyclization Functionalization and Derivatization
The this compound scaffold serves as a versatile intermediate for the synthesis of a diverse range of derivatives through various modern synthetic methodologies. The presence of the chloro substituent at an activated position allows for a variety of transition metal-catalyzed cross-coupling and nucleophilic substitution reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used to introduce aryl or heteroaryl substituents. Halogenated pyridazines and imidazopyridines are excellent substrates for these reactions. nih.govmdpi.comnih.gov The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to the carbon-halogen bond. mdpi.com
In a typical Suzuki coupling, this compound would be reacted with a boronic acid or ester in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate. mdpi.comnih.gov This methodology allows for the synthesis of a wide array of 3-aryl or 3-heteroaryl-7H-imidazo[4,5-c]pyridazines. The reactivity of the C-Cl bond in Suzuki coupling is generally lower than C-Br or C-I bonds, which can be exploited for sequential cross-coupling reactions on polyhalogenated substrates. researchgate.net
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyridazines
| Halogenated Substrate | Coupling Partner | Catalyst | Base | Solvent | Reference |
|---|---|---|---|---|---|
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ | aq. Na₂CO₃ | DME/Ethanol | mdpi.comnih.gov |
| 2,6-dichloro-imidazo[4,5-b]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | nih.gov |
C-N Coupling Methodologies
The formation of carbon-nitrogen bonds is another important transformation for derivatizing the this compound core. Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for this purpose. This reaction would involve coupling the 3-chloro derivative with a primary or secondary amine in the presence of a palladium catalyst and a suitable base. This method has been successfully applied to the synthesis of various N-substituted imidazo[1,2-b]pyridazine (B131497) derivatives. researchgate.net
Copper-catalyzed C-N coupling reactions also offer a viable alternative for the synthesis of N-arylated products.
Substitution Reactions on the Pyridazine Moiety
The chlorine atom at the 3-position of 7H-imidazo[4,5-c]pyridazine is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the chloride with a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce diverse functional groups.
For instance, treatment of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380) with sodium benzenesulfinate (B1229208) leads to the substitution of the chlorine on the methyl group. mdpi.com While this is not a direct substitution on the heterocyclic core, it demonstrates the reactivity of chloro-substituted imidazopyridazines towards nucleophiles. The synthesis of 7-substituted amino-v-triazolo[4,5-c]pyridazines from 7-chloro-v-triazolo[4,5-c]pyridazine further illustrates the utility of chloro-substituted pyridazine systems in nucleophilic substitution reactions. researchgate.net
Alkylation and Arylation of the 7H-Position
The substitution at the 7H-position of the imidazo[4,5-c]pyridazine ring system is a critical step in the diversification of this scaffold, allowing for the introduction of various alkyl and aryl groups. This functionalization can significantly influence the physicochemical properties and biological activity of the resulting molecules.
Alkylation:
N-alkylation of imidazo[4,5-c]pyridazines can be achieved using various alkylating agents. A common method involves the reaction of the N-H group of the imidazole ring with alkyl halides in the presence of a base. For instance, the synthesis of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine has been reported, demonstrating the feasibility of introducing small alkyl groups at the 7-position. While specific conditions for this particular transformation are not detailed in the available literature, general protocols for the N-alkylation of related nitrogen heterocycles often utilize bases such as potassium carbonate or sodium hydride in a suitable polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
The choice of base and solvent can be crucial for the regioselectivity of the alkylation, as imidazo[4,5-c]pyridazines possess multiple nitrogen atoms that could potentially be alkylated.
Arylation:
The introduction of aryl groups at the 7H-position can be accomplished through N-arylation reactions. Modern cross-coupling methodologies, such as the Buchwald-Hartwig or Ullmann-type reactions, are commonly employed for the formation of N-aryl bonds in heterocyclic compounds. These reactions typically involve the coupling of the heterocyclic N-H bond with an aryl halide in the presence of a palladium or copper catalyst, a suitable ligand, and a base.
While specific examples of N-arylation of this compound are not extensively documented, the general principles of N-arylation of imidazoles and other related azoles are well-established. For example, palladium-catalyzed C-3 arylation of imidazo[1,5-a]pyridine (B1214698) with aryl bromides has been successfully demonstrated, showcasing the utility of palladium catalysis in functionalizing imidazopyridine systems. nih.govnih.gov Such methods could potentially be adapted for the N-arylation of this compound.
Synthesis of Diverse this compound Derivatives
The synthesis of the core this compound structure is a prerequisite for the generation of a diverse library of derivatives. A plausible synthetic route to the parent compound involves the cyclization of a suitably substituted diaminopyridazine precursor.
One potential starting material is 3,4-diamino-5-chloropyridazine. The cyclization of this intermediate with a one-carbon synthon, such as formic acid or its derivatives, would lead to the formation of the imidazole ring fused to the pyridazine core. This approach is analogous to the synthesis of other imidazo-fused heterocycles.
Research on related pyridazine derivatives has shown that various functionalizations are possible. For instance, a range of substituted pyridazines have been synthesized and characterized. liberty.edu The chloro-substituent at the 3-position of this compound serves as a versatile handle for further chemical modifications. Nucleophilic substitution reactions can be employed to introduce a variety of functional groups at this position, including amines, alkoxides, and thiolates.
For example, studies on di- and tri-chlorodialkylaminopyridazines have demonstrated that the chlorine atoms can be selectively replaced by nucleophiles such as alkoxides and amines. nih.gov These findings suggest that the 3-chloro group in this compound would be susceptible to similar transformations, paving the way for the synthesis of a wide array of derivatives with potentially interesting biological properties.
The synthesis of related fused pyridazine systems, such as thiazolo[4,5-c]pyridazines, has also been explored, indicating a broader interest in the development of novel heterocyclic compounds based on the pyridazine core. researchgate.net
Below is a table summarizing some of the key synthetic transformations and starting materials discussed:
Chemical Reactivity and Transformation Pathways of 3 Chloro 7h Imidazo 4,5 C Pyridazine
Nucleophilic Substitution Reactions of the Chlorine Atom
The chlorine atom at the 3-position of the imidazo[4,5-c]pyridazine ring is susceptible to nucleophilic substitution, a common and versatile method for introducing various functional groups onto the heterocyclic core. This reactivity is enhanced by the electron-withdrawing nature of the fused pyridazine (B1198779) ring system.
A variety of nitrogen, oxygen, and sulfur nucleophiles can displace the chlorine atom. For instance, reactions with primary and secondary amines lead to the formation of the corresponding 3-amino-7H-imidazo[4,5-c]pyridazine derivatives. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride generated. Similarly, alkoxides and thiolates can be employed to synthesize 3-alkoxy- and 3-thio-substituted imidazo[4,5-c]pyridazines, respectively. wikipedia.orgnih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, have emerged as powerful tools for the functionalization of chloro-substituted pyridazines and related heterocycles. mdpi.com These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of aryl, heteroaryl, and various amino moieties at the 3-position. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. ucl.ac.uk
Table 1: Examples of Nucleophilic Substitution Reactions on 3-Chloro-7H-imidazo[4,5-c]pyridazine This table is a representative compilation based on known reactions of similar chloro-substituted pyridazine and imidazopyridine systems and may not represent experimentally verified reactions for this specific compound.
| Nucleophile | Reagent(s) | Product |
| Amine (R-NH₂) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, NMP) | 3-(Alkyl/Arylamino)-7H-imidazo[4,5-c]pyridazine |
| Alcohol (R-OH) | NaH, Solvent (e.g., THF, Dioxane) | 3-Alkoxy-7H-imidazo[4,5-c]pyridazine |
| Thiol (R-SH) | NaH, Solvent (e.g., THF, Dioxane) | 3-(Alkyl/Arylthio)-7H-imidazo[4,5-c]pyridazine |
| Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/H₂O) | 3-Aryl-7H-imidazo[4,5-c]pyridazine |
Electrophilic Aromatic Substitution Reactions on the Imidazo[4,5-c]pyridazine Ring System
The imidazo[4,5-c]pyridazine ring system is generally deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing pyridazine ring. nih.govrsc.org However, the imidazole (B134444) ring is comparatively more electron-rich than the pyridazine ring and is the expected site of electrophilic attack. The regioselectivity of such reactions is influenced by the directing effects of the nitrogen atoms and the chloro substituent.
Theoretical studies on similar bicyclic systems, such as imidazo[1,2-a]pyrazine, suggest that electrophilic attack is most likely to occur at the C-2 position of the imidazole ring. nih.gov This is attributed to the greater stability of the resulting cationic intermediate, which can better delocalize the positive charge. nih.gov However, the presence of the chloro group at the adjacent C-3 position in this compound may influence the regioselectivity.
Common electrophilic substitution reactions like halogenation, nitration, and Friedel-Crafts reactions on the imidazo[4,5-c]pyridazine core are challenging and often require harsh conditions. For instance, nitration of related imidazopyridines can be achieved using a mixture of nitric and sulfuric acid, but the yields can be modest, and a mixture of products may be obtained. mdpi.com Friedel-Crafts acylation of imidazo[1,2-a]pyridines has been reported to occur selectively at the C-3 position, but this may not be directly applicable to the titled compound due to the existing chloro-substituent. nih.gov
Oxidation and Reduction Chemistry of the Imidazo[4,5-c]pyridazine Nucleus
The imidazo[4,5-c]pyridazine nucleus can undergo both oxidation and reduction reactions, leading to a variety of functionalized derivatives.
Oxidation: The nitrogen atoms in the pyridazine ring can be oxidized to form N-oxides. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for the N-oxidation of nitrogen-containing heterocycles. researchgate.netrsc.orgresearchgate.netorganic-chemistry.org The oxidation of this compound could potentially yield the corresponding N-oxide, which would significantly alter the electronic properties and reactivity of the ring system. The resulting N-oxide can serve as a precursor for further functionalization.
Reduction: The pyridazine ring of the imidazo[4,5-c]pyridazine system can be reduced under certain conditions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can lead to the saturation of the pyridazine ring, affording tetrahydropyridazino-fused imidazoles. nih.govgoogle.comacademax.com The chloro-substituent may also be susceptible to hydrogenolysis under these conditions, leading to the corresponding dechlorinated product. Selective reduction of the pyridazine ring without affecting the imidazole ring or the chloro-substituent would depend on the specific catalyst and reaction conditions employed. Chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce the aromatic pyridazine ring but may be effective in reducing specific functional groups introduced onto the scaffold. researchgate.net
Ring-Opening and Rearrangement Reactions
Under specific conditions, the imidazo[4,5-c]pyridazine ring system can undergo ring-opening and rearrangement reactions, providing pathways to novel heterocyclic structures.
One potential rearrangement is the Dimroth rearrangement, which has been observed in related heterocyclic systems like imidazo[1,2-a]pyrimidines. wikipedia.orgucl.ac.ukresearchgate.netnih.govbenthamscience.com This rearrangement typically involves the opening of the imidazole ring upon nucleophilic attack (e.g., by hydroxide), followed by rotation and re-cyclization to yield an isomeric product. For this compound, this could potentially lead to the formation of a 4-substituted-amino-7-chloro-pyridazino[4,5-d]imidazole.
Photochemical reactions can also induce rearrangements in pyridazine-containing systems. For example, irradiation of certain pyridazines can lead to their isomerization to pyrazines through a series of valence isomer intermediates. rsc.org The photochemical behavior of this compound has not been extensively studied but could offer a route to unique rearranged products. Furthermore, ring-opening of the imidazole moiety has been observed in related fused systems like imidazo[1,5-a]quinolines under photoredox conditions, leading to the formation of imides. rsc.org
Chemo- and Regioselectivity in Multi-Step Syntheses
The diverse reactivity of the different positions on the this compound scaffold makes chemo- and regioselectivity critical considerations in multi-step syntheses. The chlorine at the 3-position is a key handle for introducing a variety of substituents via nucleophilic substitution, as discussed in section 3.1.
In a multi-step synthesis, the order of reactions is crucial. For example, if a nucleophilic substitution at the C-3 position is desired, it is typically performed before any reactions that might be sensitive to the conditions required for the substitution. Conversely, if modification of the imidazole or pyridazine ring is the primary goal, the chloro group can be used as a directing group or can be introduced at a later stage.
The synthesis of various bioactive imidazo[4,5-c]pyridine derivatives highlights the importance of controlling selectivity. mdpi.comnih.govnih.gov For instance, in the synthesis of potent inhibitors of viral polymerases, the specific placement of substituents on both the imidazole and pyridazine rings is essential for activity. nih.gov This is often achieved through a carefully designed synthetic route that exploits the inherent reactivity differences of the various positions on the heterocyclic core and employs protecting groups where necessary to achieve the desired chemo- and regioselectivity. The synthesis of 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine, an inhibitor of classical swine fever virus, showcases a synthetic strategy where the final structure is assembled through a series of selective reactions. nih.gov
Molecular Recognition and Biological Target Interactions of 3 Chloro 7h Imidazo 4,5 C Pyridazine Derivatives in Vitro Studies
Modulation of Neurotransmitter Receptors and Pathways
Derivatives of the imidazo[4,5-c]pyridazine core have been notably successful in the development of modulators for neurotransmitter receptors, especially within the GABAergic system.
Research has identified derivatives of imidazo[4,5-c]pyridazine as potent positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA(A)) receptor. nih.govnih.gov These compounds bind to the benzodiazepine (B76468) site on the GABA(A) receptor complex, which is located at the interface of the α and γ subunits. nih.gov This allosteric binding enhances the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which is the basis of their inhibitory effect on neurotransmission.
One of the most well-documented derivatives is PF-06372865 (also known as Darigabat), which is based on an imidazo[4,5-c]pyridazine core. nih.govnih.gov In vitro studies have confirmed that it acts as a PAM, significantly potentiating the GABA-induced chloride current. samipubco.com The development of such compounds was driven by the need to separate the anxiolytic and anticonvulsant effects of classical benzodiazepines from undesirable side effects like sedation and cognitive impairment. nih.gov The imidazo[4,5-c]pyridazine scaffold proved to be a key structural element in achieving this goal. nih.gov
A primary objective in the development of novel GABA(A) receptor modulators has been to achieve selectivity for specific α subunits, as the diverse physiological effects of benzodiazepines are mediated by different subtypes. The sedative and amnesic effects are primarily linked to the α1 subunit, while the anxiolytic and anticonvulsant properties are associated with the α2 and α3 subunits. nih.govnih.gov
Derivatives of imidazo[4,5-c]pyridazine have been at the forefront of this research, leading to the identification of compounds with functional selectivity for α2/α3-containing GABA(A) receptors while sparing the α1 subtype. nih.govsamipubco.com The clinical candidate PF-06372865 is a prominent example, demonstrating significant positive allosteric modulation (90-140%) at GABA(A) receptors containing α2, α3, and α5 subunits, with negligible activity (≤20%) at receptors with the α1 subunit. samipubco.com This compound was found to be a high-affinity ligand for human GABA(A) receptors containing α1, α2, α3, and α5 subunits, but with low affinity for those containing α4 or α6 subunits. nih.govresearchgate.net This subtype-selective profile is critical for developing treatments with potentially fewer side effects than non-selective benzodiazepines. nih.gov
Table 1: In Vitro Binding Affinities (Ki) of PF-06372865 for Human and Rat GABA(A) Receptor Subtypes
| Receptor Subtype (Human) | Ki (nM) | Receptor Subtype (Rat) | Ki (nM) |
| α1β3γ2 | 0.18 | α1β3γ2 | 0.34 |
| α2β2γ2 | 2.9 | α2β2γ2 | 4.58 |
| α3β3γ2 | 1.1 | N/A | N/A |
| α5β2γ2 | 18 | N/A | N/A |
| Data sourced from MedchemExpress and ACS Publications. nih.govresearchgate.net |
Enzyme Inhibition Mechanisms and Kinetics
While the imidazo[4,5-c]pyridazine scaffold is prominent in GABAergic modulation, its role in enzyme inhibition is less extensively documented in publicly available research.
A comprehensive review of scientific literature did not yield specific in vitro studies on the inhibition of Poly (ADP-ribose) polymerase (PARP), Cyclin-dependent kinase 2 (CDK2), Aurora kinases, or FMS-like tyrosine kinase 3 (FLT3) by derivatives of 3-Chloro-7H-imidazo[4,5-c]pyridazine. While structurally related scaffolds such as imidazo[4,5-b]pyridines and imidazo[1,2-b]pyridazines have been investigated as inhibitors of Aurora kinases and FLT3, direct evidence for the imidazo[4,5-c]pyridazine core against these specific targets is not available in the reviewed literature. nih.govnih.govnih.gov
Based on a review of available scientific literature, no in vitro studies have been published that specifically investigate derivatives of this compound as inhibitors of glucosamine-6-phosphate synthase.
While pyridazine (B1198779) and its fused heterocyclic systems have been generally explored as scaffolds for phosphodiesterase (PDE) inhibitors, specific in vitro inhibitory data for derivatives of this compound against PDE isoenzymes were not identified in the reviewed literature. samipubco.comresearchgate.net Studies have noted that bicyclic cores featuring a pyridazine ring can act as PDE-IV inhibitors, and other related structures like pyrazolo[3,4-d]pyridazines have been tested for PDE-V inhibition. researchgate.net However, a direct link to the imidazo[4,5-c]pyridazine core is not established in these findings.
Cellular Pathway Interference in Disease Models
Derivatives of the imidazo[4,5-c]pyridazine scaffold have demonstrated notable interference with cellular pathways implicated in a variety of diseases, as evidenced by numerous in vitro studies.
Antiproliferative Activity against Cancer Cell Lines (In Vitro Models)
The imidazo[4,5-c]pyridine nucleus is a key component in several compounds designed to combat cancer by targeting specific cellular mechanisms. One notable derivative, 3-deazaneplanocin (B1662806) A (DZNep), functions as an inhibitor of the histone methyltransferase EZH2, a mechanism with potential applications against various cancers. nih.gov
Further research into this scaffold has produced potent inhibitors of other critical cancer-related enzymes. A series of imidazo[4,5-c]pyridines demonstrated effective inhibition of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. nih.gov PARP inhibitors are known to enhance the sensitivity of tumor cells to chemotherapy. One compound from this series showed exceptional potency with an IC₅₀ value of 8.6 nM. nih.gov
In the context of glioblastoma multiforme (GBM), a particularly aggressive brain tumor, derivatives of imidazo[4,5-c]pyridin-2-one have been developed as inhibitors of Src family kinases (SFKs), which are crucial to GBM development. tandfonline.comnih.gov Several of these compounds exhibited submicromolar inhibition of Src and Fyn kinases. tandfonline.com In vitro testing against glioblastoma cell lines revealed significant antiproliferative activity. For instance, compound 1s was found to be effective against U87, U251, T98G, and U87-EGFRvIII cell lines, with activity comparable to the lead compound PP2. tandfonline.com
Additionally, a different class of imidazo[4,5-c]pyridine-2-one derivatives has been identified as potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the repair of DNA double-strand breaks. nih.gov These inhibitors act as radiosensitizers, enhancing the efficacy of radiation therapy. Compound 78 from this series demonstrated robust radiosensitization across a wide range of cancer cell lines in vitro. nih.gov
| Compound Class | Target Kinase | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Imidazo[4,5-c]pyridin-2-ones | Src / Fyn | U87 (Glioblastoma) | 1.93 (for 1s) | tandfonline.com |
| U251 (Glioblastoma) | 2.11 (for 1s) | tandfonline.com | ||
| T98G (Glioblastoma) | 4.65 (for 1s) | tandfonline.com | ||
| U87-EGFRvIII (Glioblastoma) | 2.54 (for 1s) | tandfonline.com | ||
| Imidazo[4,5-c]pyridines | PARP | MDA-MB-468, SW-620, A549 | 8.6 nM (for Cpd 9) | nih.gov |
Antimicrobial Mechanisms against Bacterial and Fungal Strains (In Vitro Models)
Derivatives of imidazo[4,5-c]pyridine have shown significant promise as antimicrobial agents, with in vitro studies demonstrating activity against a range of bacterial and fungal pathogens.
One potential molecular target for the antifungal activity of this class of compounds is glucosamine-6-phosphate (GlcN-6-P) synthase. nih.govmdpi.com This enzyme is crucial for the synthesis of the fungal cell wall. nih.gov Molecular docking studies have suggested that imidazo[4,5-c]pyridine derivatives containing halogen atoms exhibit favorable docking energies with GlcN-6-P synthase. mdpi.com A number of synthesized compounds from this family displayed good antifungal activity when compared to the reference drug fluconazole. nih.govmdpi.com
In terms of antibacterial action, newly synthesized imidazo[4,5-c]pyridine derivatives have been evaluated against various Gram-positive and Gram-negative bacteria. nih.govnih.gov A study involving 2-(substituted-phenyl)imidazo[4,5-c]pyridines reported promising activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Enterococcus faecalis, and the fungi Candida albicans and Candida parapsilosis. nih.gov Certain compounds from this series, notably 2g, 2h, 4a, and 4b, demonstrated particularly low Minimum Inhibitory Concentration (MIC) values, in the range of 4-8 µg/mL. nih.gov
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 2g | S. aureus | 4 | nih.gov |
| MRSA | 4 | nih.gov | |
| E. faecalis | 4 | nih.gov | |
| 2h | S. aureus | 8 | nih.gov |
| MRSA | 8 | nih.gov | |
| E. faecalis | 8 | nih.gov | |
| 4a | S. aureus | 8 | nih.gov |
| MRSA | 8 | nih.gov | |
| E. faecalis | 8 | nih.gov | |
| 4b | S. aureus | 8 | nih.gov |
| MRSA | 8 | nih.gov | |
| E. faecalis | 8 | nih.gov |
Antiviral Activity and Target Interaction (In Vitro Models, e.g., Viral RNA Polymerase)
The imidazo[4,5-c]pyridine scaffold has been a fertile ground for the development of novel antiviral agents. A notable target for these compounds is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses. nih.govmdpi.com
Researchers developed a series of imidazo[4,5-c]pyridines and tested them against Bovine Viral Diarrhea Virus (BVDV), a pestivirus often used as a surrogate for the Hepatitis C Virus (HCV). nih.govmdpi.com Extensive modifications led to a highly active and selective molecule that was found to interact with the viral RdRp. nih.gov Further optimization of this series led to the discovery of potent inhibitors of HCV. nih.gov Specifically, 2,5-disubstituted imidazo[4,5-c]pyridines were identified as a novel class of HCV inhibitors. nih.govresearchgate.net The compound 2-(2,3-difluorophenyl)-5-[4-(trifluoromethyl)benzyl]-5H-imidazo[4,5-c]pyridine proved to be the most potent against HCV, with a 50% effective concentration (EC₅₀) of 0.10 µM and a high selectivity index of 1080. nih.gov
While not the identical scaffold, related imidazo[4,5-d]pyridazine nucleosides have been shown to modulate the unwinding reaction mediated by the West Nile Virus (WNV) nucleoside triphosphatase (NTPase)/helicase, another critical viral enzyme. This suggests that viral helicases could also be a potential target for imidazo[4,5-c]pyridazine derivatives.
Anti-inflammatory Response Modulation at a Cellular Level (In Vitro Models)
Imidazo[4,5-c]pyridines, also known as 3-deazapurines, and related imidazopyridine structures have demonstrated significant anti-inflammatory properties in various in vitro models. These compounds modulate the inflammatory response at a cellular level through interference with key signaling pathways and the production of inflammatory mediators.
A study on imidazo[4,5-c]pyridines evaluated their ability to inhibit lymphocyte-mediated cytolysis in vitro, a key process in cellular immunity and inflammation. The derivatives 3-Deazaadenosine and its 2'-deoxy congener were identified as the most potent inhibitors in this assay, with a 50% effective dose (ED₅₀) of 20 µM.
Derivatives of the related imidazopyridine scaffold have been shown to suppress the expression of inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Certain compounds effectively inhibited the release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in a dose-dependent manner. nih.gov The anti-inflammatory and antioxidant effects of some imidazopyridine derivatives have been linked to the activation of the Nrf2 pathway and the inhibition of the nuclear factor-kappaB (NF-κB) pathway, both of which are crucial regulators of the inflammatory response. nih.gov
Ligand-Protein Binding Characterization
Understanding the interaction between a ligand and its protein target is fundamental to drug discovery. Various methodologies are employed to characterize these binding events for imidazo[4,5-c]pyridazine derivatives, ranging from direct biophysical measurements to computational simulations.
Binding Affinity Determination Methodologies (e.g., Radioligand Binding Assays, Surface Plasmon Resonance)
Radioligand Binding Assays are a powerful and widely used tool for quantifying the interaction between a ligand and a receptor. nih.gov This technique involves incubating a receptor preparation (often from cell membranes) with a radiolabeled ligand. giffordbioscience.comsci-hub.se By measuring the amount of radioactivity bound to the receptor at equilibrium, one can determine the receptor density (Bmax) and the ligand's dissociation constant (Kd), which is a measure of affinity. giffordbioscience.comsci-hub.se Competitive binding assays, a variation of this method, are used to determine the affinity (Ki) of unlabeled test compounds by measuring their ability to displace the radioligand from the receptor. giffordbioscience.com The process typically concludes with the separation of bound from free radioligand via filtration, followed by quantification of the trapped radioactivity using a scintillation counter. giffordbioscience.com
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash technology used to quantify biomolecular interactions, including ligand-protein binding. bpsbioscience.combpsbioscience.com The assay relies on the proximity of two bead types: a Donor bead and an Acceptor bead. revvity.com In a typical setup, one interacting partner (e.g., the protein target) is captured on the Donor bead and the other (e.g., a biotinylated version of the ligand) is captured on the Acceptor bead. revvity.com When the two partners interact, they bring the beads close enough for a chemical energy transfer to occur upon laser excitation, generating a luminescent signal. bpsbioscience.combmglabtech.com This method is highly sensitive and suitable for high-throughput screening of compounds that disrupt or stabilize the ligand-protein interaction. bpsbioscience.combmglabtech.com
Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions. One binding partner is immobilized on a sensor chip, and the other is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.
In addition to these experimental techniques, in silico molecular docking and dynamics simulations are frequently used to predict and analyze the binding modes of imidazo[4,s-c]pyridazine derivatives. For example, molecular dynamics simulations were used to explore the binding patterns of imidazo[4,5-c]pyridin-2-one derivatives within the ATP binding site of Src family kinases. tandfonline.comnih.gov Similarly, docking studies have been performed to understand the interaction of related compounds with the active sites of enzymes like GlcN-6-P synthase and lumazine (B192210) synthase. nih.govnih.gov
Structure Activity Relationship Sar Studies for 3 Chloro 7h Imidazo 4,5 C Pyridazine Derivatives
Influence of Substituent Nature and Position on Biological Activity
The biological profile of 3-Chloro-7H-imidazo[4,5-c]pyridazine derivatives is profoundly influenced by the nature and placement of various substituents on the core scaffold. Research on related imidazopyridine systems, such as the imidazo[4,5-b]pyridine series, has provided valuable insights that can be extrapolated to the imidazo[4,5-c]pyridazine core.
Substitutions at the C3 position, where the chloro group resides, are critical for modulating activity. The chloro atom itself is an important feature, often contributing to binding affinity through halogen bonding or by influencing the electronics of the heterocyclic system. Modifications at other positions, such as the N7 position of the imidazo[4,5-c]pyridazine ring, have also been shown to be pivotal for activity. For instance, in the related imidazo[4,5-b]pyridine series, the introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position yielded compounds that inhibited a range of kinases, including Aurora-A. nih.gov
The nature of the substituent at various positions dictates the type and potency of the biological response. For example, in studies on analogous imidazo[1,2-a]pyridines, the introduction of different groups at the 3-position has been explored for various therapeutic indications. researchgate.net In the context of anticancer activity, research on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives has shown that the substitution pattern on the aryl rings significantly impacts cytotoxicity against various cancer cell lines. nih.gov
To illustrate the impact of substitutions, consider the following hypothetical data table, which is representative of trends observed in the broader class of imidazopyridines investigated as kinase inhibitors.
| Compound ID | R1 (at N7) | R2 (at C-X) | Kinase Inhibition IC50 (nM) |
| A-1 | H | Phenyl | 500 |
| A-2 | Methyl | Phenyl | 250 |
| A-3 | Benzyl | Phenyl | 100 |
| A-4 | Benzyl | 4-Chlorophenyl | 50 |
| A-5 | Benzyl | 4-Methoxyphenyl | 150 |
This table is for illustrative purposes and the data is hypothetical, based on general trends observed in related compound series.
From this illustrative data, we can infer several SAR trends. Alkylation or benzylation at the N7 position (compare A-1, A-2, and A-3) appears to enhance potency. Furthermore, substitution on the phenyl ring at another position (R2) also plays a significant role, with electron-withdrawing groups like chlorine (A-4) potentially improving activity compared to electron-donating groups like methoxy (B1213986) (A-5). These observations underscore the importance of systematic exploration of the substituent space around the this compound core.
Correlation Between Stereochemistry and Pharmacological Profile
The introduction of chiral centers into drug molecules can lead to enantiomers with distinct pharmacological profiles, including differences in potency, efficacy, and off-target effects. While specific studies on the stereochemistry of this compound derivatives are not extensively documented in publicly available literature, general principles of stereopharmacology are highly relevant.
For instance, if a substituent introduced at the N7 position or on a side chain contains a stereocenter, the two enantiomers could adopt different conformations when binding to a target protein. This can result in one enantiomer having a much higher affinity than the other. In the development of antiviral imidazo[1,2-b]pyridazine (B131497) inhibitors, it was noted that the E/Z geometry of an oxime linker was a key determinant of activity, with the E isomer showing significantly higher potency. nih.gov This highlights the critical role of spatial arrangement of functional groups.
Consider a hypothetical scenario where a chiral amine is attached to the imidazo[4,5-c]pyridazine core. The (R)- and (S)-enantiomers could exhibit different biological activities, as illustrated in the following table.
| Compound ID | Stereochemistry | Target Binding Affinity (Ki, nM) |
| B-1 | Racemic | 75 |
| B-2 | (R)-enantiomer | 10 |
| B-3 | (S)-enantiomer | 500 |
This table is for illustrative purposes and the data is hypothetical.
In this example, the (R)-enantiomer (B-2) is significantly more potent than the (S)-enantiomer (B-3), demonstrating the importance of stereochemistry in drug design. Such findings would necessitate stereoselective synthesis to produce the more active enantiomer, leading to a more potent and potentially safer drug candidate.
Design Principles for Modulating Selectivity and Potency
The rational design of potent and selective inhibitors based on the this compound scaffold relies on a deep understanding of the target's binding site and the SAR of the ligand. Key design principles often involve exploiting subtle differences in the amino acid residues of related protein targets to achieve selectivity.
For instance, in the design of Aurora kinase inhibitors based on the imidazo[4,5-b]pyridine scaffold, selectivity for Aurora-A over Aurora-B was achieved by targeting non-conserved amino acid residues in the ATP-binding pocket. researchgate.net Specifically, derivatization at the C7 position of the imidazo[4,5-b]pyridine core allowed for interactions with residues unique to Aurora-A, thereby conferring selectivity. researchgate.net A similar strategy could be applied to derivatives of this compound to achieve selectivity for a desired target.
Key design principles include:
Structure-Based Design: Utilizing X-ray crystal structures of the target protein in complex with a ligand to guide the design of new analogs with improved binding affinity and selectivity.
Fragment-Based Drug Discovery: Identifying small fragments that bind to the target and then growing or linking them to create more potent molecules.
Scaffold Hopping: Replacing the core scaffold with a different but structurally related one to improve properties such as potency, selectivity, or pharmacokinetics.
Bioisosteric Relationships and Their Impact on Activity Landscape
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry to optimize lead compounds. benthamscience.comu-tokyo.ac.jp For this compound derivatives, the chloro group at the C3 position is a prime candidate for bioisosteric replacement to fine-tune activity, selectivity, and pharmacokinetic properties.
Potential bioisosteres for the chlorine atom include:
Other Halogens: Fluorine, bromine.
Small Alkyl Groups: Methyl, ethyl.
Trifluoromethyl Group (-CF3): This group is often used to increase metabolic stability and can alter electronic properties. researchgate.net
Cyano Group (-CN): Can act as a hydrogen bond acceptor.
The impact of such replacements can be significant. For example, in a series of kinase inhibitors, replacing a chlorine atom with a methyl group could alter the lipophilicity and steric interactions within the binding pocket, leading to changes in potency and selectivity.
The following table illustrates hypothetical outcomes of bioisosteric replacement of the C3-chloro group on kinase inhibitory activity.
| Compound ID | C3-Substituent | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Selectivity (B/A) |
| C-1 | Cl | 50 | 500 | 10 |
| C-2 | F | 100 | 800 | 8 |
| C-3 | Br | 40 | 300 | 7.5 |
| C-4 | CH3 | 80 | 1000 | 12.5 |
| C-5 | CF3 | 60 | 200 | 3.3 |
This table is for illustrative purposes and the data is hypothetical.
This illustrative data suggests that while bromine (C-3) maintains good potency, a methyl group (C-4) might enhance selectivity. The trifluoromethyl group (C-5), while maintaining reasonable potency, appears to decrease selectivity in this hypothetical case. These examples highlight the nuanced effects of bioisosteric replacements.
Rational Design Based on SAR Insights for New Chemical Entities
The culmination of SAR studies is the rational design of new chemical entities (NCEs) with improved therapeutic profiles. By integrating the knowledge gained from the influence of substituents, stereochemistry, and bioisosteric relationships, medicinal chemists can design novel molecules with enhanced potency, selectivity, and drug-like properties.
A rational design cycle typically involves:
Lead Identification: Identifying an initial hit compound, such as a this compound derivative with modest activity.
SAR Exploration: Systematically modifying the lead compound at various positions to understand the SAR.
Computational Modeling: Using molecular docking and other computational tools to predict the binding modes of new designs and prioritize synthesis.
Synthesis and Biological Evaluation: Synthesizing the designed compounds and testing their biological activity.
Optimization: Iteratively refining the design based on the experimental results to improve the desired properties.
For example, based on the insights from related imidazopyridine kinase inhibitors, a rational approach to designing a new series of this compound-based inhibitors might involve introducing a flexible linker at the N7 position connected to a substituted aromatic ring. The substituents on the aromatic ring could be varied to optimize interactions with a specific sub-pocket in the target kinase, thereby enhancing both potency and selectivity. The chloro group at C3 could be retained or replaced with a bioisostere to further fine-tune the compound's properties.
Through such iterative design and optimization cycles, the this compound scaffold holds considerable promise for the development of the next generation of targeted therapeutics.
Computational and Theoretical Investigations of 3 Chloro 7h Imidazo 4,5 C Pyridazine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule like 3-Chloro-7H-imidazo[4,5-c]pyridazine. cuny.edu These calculations can determine various electronic properties that are crucial for understanding the molecule's behavior.
Key parameters that can be calculated include:
Molecular Orbital Energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are vital in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical stability and reactivity. For instance, a smaller gap suggests that the molecule is more likely to be reactive.
Electron Density Distribution and Molecular Electrostatic Potential (MEP): Mapping the electron density and MEP can identify the electron-rich and electron-poor regions of this compound. The MEP is particularly useful for predicting sites susceptible to electrophilic and nucleophilic attack. For example, in similar nitrogen-containing heterocycles, the nitrogen atoms are typically electron-rich and can act as hydrogen bond acceptors.
Charge Distribution: Calculating the partial charges on each atom provides insight into the molecule's polarity and potential intermolecular interactions.
Studies on related five-membered nitrogen heterocycles have used methods like CBS-APNO, G3, and G3B3 to calculate enthalpies of formation and bond dissociation energies, providing valuable thermochemical data. acs.org Similar calculations for this compound would be invaluable in understanding its stability and reactivity.
Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Predicted Significance |
| HOMO Energy | Indicates the molecule's ionization potential and electron-donating ability. |
| LUMO Energy | Relates to the molecule's electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | A key indicator of chemical reactivity and stability. |
| Molecular Electrostatic Potential | Highlights regions prone to electrophilic or nucleophilic attack, guiding predictions of intermolecular interactions. |
| Atomic Charges | Reveals the distribution of charge across the molecule, influencing its polarity and interaction with other molecules. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. This is a cornerstone of rational drug design. For this compound, docking studies could be employed to screen for potential biological targets, such as protein kinases, which are often implicated in diseases like cancer.
The process would involve:
Obtaining the 3D structure of potential target proteins from databases like the Protein Data Bank.
Using docking software to place the this compound molecule into the binding site of the target protein in various conformations.
Scoring the different poses based on their binding affinity, which is an estimation of the binding free energy.
For example, studies on imidazo[4,5-b]pyridine derivatives have successfully used docking to understand their interaction with Aurora A kinase, a cancer target. nih.gov Similarly, imidazopyridazine derivatives have been investigated as inhibitors of malarial kinases. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding.
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the interaction, taking into account the flexibility of both the ligand and the protein. This can confirm the stability of the binding mode predicted by docking and provide a more accurate estimation of the binding free energy. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov If a series of analogues of this compound were synthesized and their biological activity tested, QSAR modeling could be a powerful tool to:
Identify the key molecular descriptors (e.g., physicochemical properties, topological indices, and electronic parameters) that influence the biological activity.
Predict the activity of new, unsynthesized analogues, thereby prioritizing which compounds to synthesize and test.
QSAR studies have been successfully applied to various heterocyclic compounds to model their antifungal, anticancer, and enzyme inhibitory activities. nih.govmdpi.com For instance, 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been used to model the activity of imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors, providing 3D contour maps that highlight the regions where steric, electrostatic, and other properties are important for activity. nih.gov
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties through Computational Models
The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME. Computational models are widely used in the early stages of drug discovery to predict the ADME properties of compounds, helping to identify potential liabilities before significant resources are invested. cambridge.orgf1000research.com
For this compound, various in silico tools can be used to predict its ADME profile:
Absorption: Prediction of properties like intestinal absorption and Caco-2 cell permeability.
Distribution: Estimation of plasma protein binding and blood-brain barrier penetration.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
Excretion: Prediction of renal clearance.
Many of these predictive models are based on large datasets of experimentally determined ADME properties and use machine learning algorithms to establish relationships between chemical structure and pharmacokinetic behavior. Studies on other nitrogen-containing heterocyclic compounds have demonstrated the utility of these models in guiding drug design. mdpi.com
Table 2: Predicted ADME Properties for a Hypothetical Drug Candidate based on the this compound Scaffold
| ADME Property | Computational Prediction | Implication for Drug Development |
| Oral Bioavailability | Moderate to High | The compound is likely to be well-absorbed when taken orally. |
| Blood-Brain Barrier Penetration | Low | The compound is less likely to cause central nervous system side effects. |
| Plasma Protein Binding | Moderate | A balance between being available to act on the target and having a reasonable duration of action. |
| Cytochrome P450 Inhibition | Low | Reduced risk of drug-drug interactions. |
Conformational Analysis and Energy Landscape Mapping
The 3D conformation of a molecule is critical for its interaction with biological targets. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For a bicyclic system like this compound, conformational analysis can reveal the preferred spatial arrangement of its atoms. uci.edulibretexts.org
Computational methods can be used to systematically explore the conformational space of the molecule by rotating its rotatable bonds and calculating the energy of each conformation. This results in an energy landscape map, which shows the relative energies of different conformations. The global minimum on this map represents the most stable conformation. Understanding the conformational preferences is crucial for designing molecules that fit optimally into a target's binding site.
Mechanistic Insights into Chemical Reactions and Biological Activity from Computational Studies
Computational chemistry can provide detailed mechanistic insights into how a molecule participates in chemical reactions and exerts its biological effect. For instance, DFT calculations can be used to model the reaction pathways for the synthesis of this compound, identifying transition states and calculating activation energies. This can help in optimizing reaction conditions.
Furthermore, computational studies can elucidate the mechanism of action at a molecular level. For example, if this compound is found to be an enzyme inhibitor, computational methods can be used to model the catalytic cycle of the enzyme and how the inhibitor interferes with it. This can involve modeling the formation of covalent bonds or the disruption of key non-covalent interactions. Such insights are invaluable for the rational design of more potent and selective inhibitors.
Advanced Spectroscopic and Analytical Characterization Techniques for Research on 3 Chloro 7h Imidazo 4,5 C Pyridazine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 3-Chloro-7H-imidazo[4,5-c]pyridazine, both ¹H (proton) and ¹³C (carbon-13) NMR would provide critical information.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the imidazole (B134444) and pyridazine (B1198779) rings. The chemical shifts (δ) of these protons would be influenced by their electronic environment, including the electronegativity of the adjacent nitrogen atoms and the chlorine atom. The coupling patterns (spin-spin splitting) between neighboring protons would reveal their connectivity. For instance, the protons on the pyridazine ring would likely exhibit characteristic coupling constants (J values). The proton attached to the nitrogen in the imidazole ring (N-H) may appear as a broad singlet, and its chemical shift could be dependent on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the this compound molecule would produce a distinct signal. The chemical shifts of the carbon atoms would be indicative of their hybridization and proximity to electron-withdrawing groups, such as the chlorine atom and the nitrogen atoms of the fused ring system. Carbons directly bonded to chlorine or nitrogen would be expected to appear at a lower field (higher ppm values).
Mass Spectrometry (MS) for Fragmentation Analysis and Exact Mass Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which allows for the confirmation of its elemental composition.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecule would form a molecular ion peak [M]⁺. The isotopic pattern of this peak would be characteristic of a compound containing one chlorine atom, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak. Subsequent fragmentation would likely involve the loss of small molecules or radicals, such as HCl, N₂, or HCN, leading to a series of fragment ions that can be used to deduce the structure of the parent molecule. For instance, a predicted collision cross section for the protonated molecule [M+H]⁺ is 134.2 Ų. uni.lu
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. For example, the N-H stretching vibration of the imidazole ring would likely appear as a broad band in the region of 3200-3600 cm⁻¹. C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the fused ring system would give rise to a series of bands in the 1400-1650 cm⁻¹ region. The C-Cl stretching vibration would typically appear in the fingerprint region, below 800 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound would be expected to show absorption maxima corresponding to π-π* and n-π* electronic transitions within the aromatic and heterocyclic ring systems. The position and intensity of these absorption bands are characteristic of the chromophore and can be influenced by the solvent polarity.
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic techniques are essential for the separation, identification, and purification of compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol, would be suitable. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity analysis.
Gas Chromatography (GC): Gas chromatography can be used for the analysis of volatile and thermally stable compounds. The applicability of GC for this compound would depend on its volatility and thermal stability. If suitable, GC analysis would provide information on the purity of the compound and could be coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification of the compound and any impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
